

# Spectroscopic Profile of 2-lodohexadecan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-lodohexadecan-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-lodohexadecan-1-ol**, a significant fatty alcohol derivative used in various research and development applications, including as a synthetic intermediate in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectroscopic information and the methodologies for its acquisition.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for **2-lodohexadecan-1-ol**.

#### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-lodohexadecan-1-ol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.25	m	1H	H-2
~3.70	dd	1H	H-1a
~3.60	dd	1H	H-1b
~1.85	m	2H	H-3
~1.25	br s	26H	H-4 to H-15
~0.88	t	3H	H-16
~1.50	br s	1H	-ОН

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for 2-lodohexadecan-1-ol

Chemical Shift (δ) ppm	Assignment
~70.5	C-1
~55.0	C-2
~40.0	C-3
~31.9	C-14
~29.7 - ~29.4	C-4 to C-13
~22.7	C-15
~14.1	C-16

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Table 3: Predicted IR Absorption Data for 2-lodohexadecan-1-ol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2920, ~2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1050	Strong	C-O stretch (primary alcohol)
~590	Medium	C-I stretch

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data for 2-Iodohexadecan-1-ol

m/z Ratio	Relative Intensity	Assignment
368.16	Low	[M]+ (Molecular Ion)
350.15	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
241.19	High	[M - I]+
223.18	High	[M - I - H <sub>2</sub> O] <sup>+</sup>
43.05	High	[C₃H႗]+ (and other smaller alkyl fragments)

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### **NMR Spectroscopy**



- Instrumentation: A Bruker Avance III HD 500 MHz NMR spectrometer or equivalent.
- Sample Preparation: Approximately 10-20 mg of 2-lodohexadecan-1-ol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.

#### **IR Spectroscopy**

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.
- Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on
  the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Alternatively, for a
  solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry
  potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. The background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

#### **Mass Spectrometry**

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977A MSD.

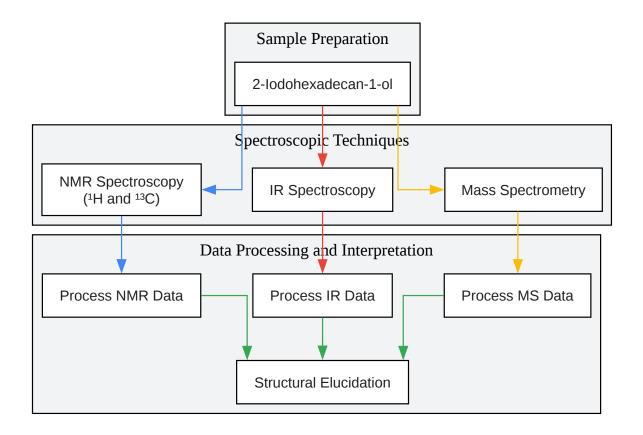


- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.
- GC Separation: A small volume (typically 1 μL) of the prepared solution is injected into the GC. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., HP-5ms). A temperature program is used to separate the components of the sample, with the oven temperature starting at a low value and ramping up to a higher temperature.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-lodohexadecan-1-ol**.





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Caption: General workflow for spectroscopic analysis.

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